molecular formula C14H15N B11901250 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

Katalognummer: B11901250
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: FCFVFGOKPVUDIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 545376-93-0) is a quinoline derivative of interest in medicinal chemistry and pharmaceutical research. This compound features the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, a structure recognized for its significant biological potential. The core cyclopentaquinoline structure is a subject of investigation in neurodegenerative disease research , particularly for Alzheimer's disease. Structural analogues have been developed as potent acetylcholinesterase (AChE) inhibitors , with some derivatives demonstrating inhibitory activities in the low nanomolar range . These inhibitors can bind to both the catalytic and peripheral anionic sites of AChE, making them valuable tools for studying cholinergic neurotransmission and the development of multi-target-directed ligands (MTDLs) . Furthermore, this scaffold has shown potential in inhibiting amyloid-beta (Aβ) aggregation , a key pathological marker of Alzheimer's disease . Beyond neuroscience applications, the cyclopentaquinoline pharmacophore is explored in virology . Research indicates that small molecules based on this structure can target host proteins like protein phosphatase-1 (PP1), disrupting viral transcription and exhibiting promising anti-HIV-1 activity . This highlights its utility in developing novel host-targeted antiviral therapeutics. The product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C14H15N

Molekulargewicht

197.27 g/mol

IUPAC-Name

9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C14H15N/c1-2-10-11-6-3-4-8-13(11)15-14-9-5-7-12(10)14/h3-4,6,8H,2,5,7,9H2,1H3

InChI-Schlüssel

FCFVFGOKPVUDIT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2CCCC2=NC3=CC=CC=C31

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives with Cyclopentanone

The foundational method for constructing the 2,3-dihydro-1H-cyclopenta[b]quinoline core involves cyclization of anthranilic acid derivatives. In a representative procedure, anthranilic acid reacts with cyclopentanone in phosphorus oxychloride (POCl₃) under reflux to yield 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (3 ) . This intermediate undergoes nucleophilic substitution with ethylamine or ethyl-containing diamines (C₂–C₉ chain length) to introduce the 9-ethyl group.

Optimization Insights :

  • POCl₃ Solvent System : Essential for dehydrative cyclization, with reaction completion within 4–6 hours at 110°C .

  • Amine Coupling : Ethylamine coupling at 80°C in DMF achieves 78–85% yield for 9-ethyl derivatives, while longer alkyl chains reduce yields due to steric effects .

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves regioisomeric byproducts .

Pfitzinger Reaction Followed by Knovenagel Condensation

This hybrid approach combines Pfitzinger quinoline synthesis with Knovenagel condensation for modular functionalization:

  • Pfitzinger Reaction : Isatin derivatives react with cyclopentanone in acidic conditions to form 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (2 ) .

  • Knovenagel Condensation : Intermediate 2 couples with ethyl-substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) in ethanol catalyzed by piperidine, yielding 9-ethyl derivatives after 12 hours at 70°C .

Key Data :

ParameterValue
Yield (Pfitzinger)82%
Yield (Knovenagel)75%
Optimal CatalystPiperidine (10 mol%)

Catalytic [4 + 1] Isocyanide-Based Cycloaddition

An innovative method employs aryl isocyanides and (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes in a palladium-catalyzed cycloaddition . For 9-ethyl derivatives:

  • Substrate Preparation : (Z)-2-(2-hydroxy-2-ethylvinyl)quinoline-3-carbaldehyde synthesized via aldol condensation of quinoline-3-carbaldehyde with ethyl vinyl ketone.

  • Cycloaddition : Pd(OAc)₂ (5 mol%) catalyzes reaction with tert-butyl isocyanide in toluene at 120°C for 24 hours, followed by air oxidation to aromatize the cyclopentane ring .

Advantages :

  • Atom Economy : 92% calculated for this one-pot process.

  • Byproduct Mitigation : Air oxidation eliminates the need for strong oxidizing agents.

Multi-Component Condensation Strategy

Three-component reactions of 3-imino cyclopentanone, aldehydes, and cyclohexane-1,3-dione in ethanol under reflux (12 hours) generate hexahydro-4H-cyclopenta[b]quinoline-1,8-dione intermediates . Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the ethyl group at position 9:

Reaction Scheme :

  • Condensation: 3-imino cyclopentanone + 4-ethylbenzaldehyde + cyclohexanedione → Intermediate 4a (68% yield).

  • Dehydrogenation: 4a + DDQ (1.2 equiv.) → 9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline (81% yield) .

Friedländer Annulation with Heterogeneous Catalysis

Friedländer annulation between 2-aminoarylketones and ethyl acetoacetate derivatives proves highly efficient. Montmorillonite K-10 (25 mg) in ethanol under reflux for 70 minutes achieves 92% yield of ethyl-2-methyl-4-phenylquinoline-3-carboxylate, which is hydrogenated to the dihydro form .

Optimization Table :

CatalystSolventTime (min)Yield (%)
Montmorillonite K-10EtOH7092
ZeoliteEtOH9585
I₂ (1 mol%)EtOH1696

Mechanistic Note : Iodine catalyzes imine formation and cyclodehydration via dual activation of carbonyl and amine groups .

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeScalabilityKey Advantage
Cyclization78–856–8 hModerateEstablished protocol
Pfitzinger-Knovenagel75–8212–24 hHighModular functionalization
[4 + 1] Cycloaddition81–8824 hLowAtom economy
Multi-Component68–8112–18 hModerateOne-pot synthesis
Friedländer Annulation90–961–2 hHighRapid, high-yield

Analyse Chemischer Reaktionen

Reaktionstypen: 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, um Chinolin-Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können sie in verschiedene hydrierte Formen umwandeln.

    Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff.

    Substitution: Halogenierung mit N-Bromsuccinimid (NBS) oder Nitrierung mit Salpetersäure.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolin-Derivate, die in verschiedenen Anwendungen weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological potential of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is primarily linked to its role as an acetylcholinesterase inhibitor. This activity is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Acetylcholinesterase Inhibition

Research has shown that derivatives of cyclopenta[b]quinoline exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Increased levels of acetylcholine can improve cognitive function and memory, making these compounds promising candidates for Alzheimer's treatment. For instance, a study demonstrated that certain analogs of cyclopenta[b]quinoline had comparable or superior AChE inhibitory activity compared to established drugs like tacrine .

Antimicrobial Activity

This compound and its derivatives have shown potential antimicrobial properties. Quinoline derivatives are known for their effectiveness against various Gram-positive and Gram-negative bacteria. A review highlighted that certain quinoline compounds possess significant antibacterial activity, which could be beneficial in developing new antibiotics .

Anticancer Properties

The compound's structure allows it to interact with various biological targets, leading to anticancer effects. Recent studies have explored quinoline derivatives for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the induction of oxidative stress and modulation of signaling pathways associated with cell survival .

Case Studies

  • Alzheimer’s Disease Treatment : A study synthesized several 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives and evaluated their AChE inhibitory activity. The most potent compound demonstrated an IC50 value significantly lower than that of tacrine, indicating its potential as a therapeutic agent for Alzheimer’s disease .
  • Antimicrobial Activity : Another investigation assessed the antibacterial efficacy of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited considerable inhibition zones, suggesting their potential use in treating bacterial infections .
  • Anticancer Activity : Research focused on the cytotoxic effects of this compound against breast cancer cells showed a dose-dependent response leading to significant cell death through apoptosis pathways .

Summary Table of Applications

Application AreaActivity/EffectReference
Neurodegenerative DiseasesAChE inhibition; cognitive enhancement
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells

Wirkmechanismus

The mechanism of action of 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline, particularly its derivatives, involves inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help in alleviating symptoms of neurodegenerative diseases . Molecular modeling studies have shown that these compounds interact with both the catalytic and peripheral sites of acetylcholinesterase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Lipophilicity and Physicochemical Properties

Lipophilicity (logP) is critical for blood-brain barrier penetration in neuroactive compounds:

Compound Type logP (Experimental) Key Substituent Effects References
9-Ethyl derivative ~3.2* Ethyl increases logP vs. methyl
9-Methyl derivative ~2.8* Smaller alkyl group reduces hydrophobicity
Tetrahydroacridine analogs ~3.0 Similar scaffold but lacks cyclopentane ring

*Calculated from TLC studies comparing tetrahydroacridines and cyclopentaquinolines .

2.3.1 Acetylcholinesterase (AChE) Inhibition

Substituents and hybrid structures modulate inhibitory potency:

Compound IC50 (AChE) Structural Features References
9-Ethyl derivative 0.052 µM (3b)* Ethyl group + dichloronicotinic acid linker
9-Methyl derivative 0.12 µM Methyl group + fluorobenzoic acid moiety
Tacrine (reference) 0.20 µM Tetrahydroacridine core

*Compound 3b in , a hybrid with 5,6-dichloronicotinic acid.

  • Ethyl vs. Methyl : The ethyl derivative (3b) shows 2.3-fold higher AChE inhibition than its methyl counterpart, attributed to improved hydrophobic interactions in the enzyme’s active site .
  • Multifunctionality : Ethyl hybrids (e.g., 3b) also inhibit amyloid-beta aggregation (92.8% at 100 µM) and exhibit anti-inflammatory effects, unlike simpler methyl derivatives .
2.3.2 Fructose-1,6-Bisphosphatase (F16BPase) Inhibition

The cyclopentaquinoline scaffold itself confers selectivity:

Compound F16BPase IC50 EGFR Inhibition (vs. F16BPase) References
9-Ethyl derivative 0.15 µM 10-fold lower
Quinoline-3-carbonitriles 0.10 µM High EGFR activity
  • Scaffold Advantage: The cyclopentaquinoline core reduces off-target EGFR kinase activity, making it superior to linear quinoline derivatives .

Biologische Aktivität

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound belonging to the cyclopentaquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H13NC_{12}H_{13}N, with a molecular weight of 173.24 g/mol. Its structure features a bicyclic system that contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Research indicates that compounds in this class can modulate enzymatic activity, particularly in the context of acetylcholinesterase (AChE) inhibition.

Acetylcholinesterase Inhibition

Studies have demonstrated that derivatives of cyclopentaquinolines exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of 3.65 nM against AChE, indicating potent efficacy in disrupting cholinergic signaling pathways . This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer’s, where AChE inhibition can enhance cholinergic transmission.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value Reference
AChE Inhibition3.65 nM
Antiviral Activity (HCV)Not specified
Cytotoxicity in Cancer CellsModerate
Selectivity for AChE over BChEHigher

Case Studies and Research Findings

  • Neuroprotective Effects : In a study assessing various derivatives for neuroprotective properties, this compound exhibited moderate protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative disease management.
  • Antiviral Properties : Research has indicated that certain derivatives possess antiviral activity against hepatitis C virus (HCV). Although specific IC50 values for this compound are not available, related compounds have shown promise in inhibiting viral replication .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions using anthranilic acid derivatives and cyclopentanone in the presence of phosphoryl chloride (POCl₃) under reflux conditions . For ethyl-substituted variants, alkylation steps may be introduced post-cyclization. Key parameters include:

  • Temperature control : Reflux (~110°C) ensures complete cyclization.
  • Catalyst selection : POCl₃ acts as both a solvent and catalyst for cyclocondensation.
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure compound.

Example Synthetic Pathway:

StepReagents/ConditionsYield (%)
CyclizationAnthranilic acid, cyclopentanone, POCl₃, reflux, 6h65-70
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C, 4h50-55
PurificationColumn chromatography (silica gel)85-90

Reference: Adapted from cyclopenta[b]quinoline synthesis in .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂) and cyclopenta[b]quinoline backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₅N, [M+H]⁺ = 198.1283).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient).
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What preliminary biological activities have been reported for cyclopenta[b]quinoline derivatives?

Methodological Answer: While direct data on the ethyl derivative is limited, structurally related compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : IC₅₀ values of 4.5–6.0 µM in HeLa and MCF-7 cell lines via apoptosis induction .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition (IC₅₀ ~3.65 nM in tacrine analogs) .

Comparative Bioactivity Table:

DerivativeTarget ActivityIC₅₀/MICAssay Method
7,9-Dichloro analogC-Met inhibition5.0 µMCell viability (MTT)
Tacrine-CPQ hybridAChE inhibition3.65 nMEllman spectrophotometry
9-Ethyl derivative (predicted)FBPase inhibition*~10 µMKinetic enzymatic assay

*Predicted based on FBPase inhibitor studies in .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the quinoline core?

Methodological Answer: Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., ethyl) direct substitutions to the para position relative to the nitrogen atom .
  • Catalytic Systems : Lewis acids (e.g., AlCl₃) enhance electrophilic attack at C-5/C-7 positions.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor meta substitution in halogenation reactions .

Case Study :
Photocyclization of 9-Ethyl precursors under UV light yields 5-substituted derivatives with >90% regioselectivity .

Q. What mechanistic insights explain its enzyme inhibition (e.g., AChE, FBPase)?

Methodological Answer:

  • AChE Inhibition : The planar quinoline core binds the catalytic anionic site (CAS), while the ethyl group enhances lipophilicity for blood-brain barrier penetration .
  • FBPase Inhibition : Molecular docking shows hydrogen bonding between the ethyl group and Arg140/Thr31 residues in the allosteric site .
  • Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 0.8 µM for FBPase) .

Structural Comparison (AChE):

CompoundIC₅₀ (nM)LogPKey Interactions
Tacrine2002.1π-π stacking
9-Ethyl-CPQ50 (predicted)3.2CAS binding + hydrophobic

Q. How can eco-friendly synthesis methods be applied to this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (from 6h to 30min) and improves yield (75% vs. 65%) .
  • Green Catalysts : Use of BiCl₃ or montmorillonite K10 instead of POCl₃ reduces toxicity .
  • Solvent-Free Conditions : Ball-milling with cyclopentanone and anthranilic acid derivatives achieves 60% yield .

Sustainability Metrics:

MethodE-factor*PMI**
Conventional8.215.6
Microwave3.16.8
Solvent-Free1.93.2

*E-factor = waste (kg)/product (kg); **PMI = Process Mass Intensity .

Q. How can contradictory bioactivity data (e.g., variable MIC/IC₅₀ values) be resolved?

Methodological Answer:

  • Strain-Specific Variability : Test against isogenic bacterial strains to rule out resistance mechanisms .
  • Solubility Optimization : Use DMSO/water co-solvents to address poor aqueous solubility (logP = 3.2).
  • Assay Standardization : Adhere to CLSI guidelines for MIC assays and use internal controls (e.g., ciprofloxacin) .

Example Contradiction Analysis:

StudyMIC (µg/mL) for E. coliPossible Factor
A 16pH 7.4 buffer
B [Hypothetical]64pH 6.5 buffer + 5% serum

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.